2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Brand Name: Vulcanchem
CAS No.: 866049-80-1
VCID: VC5146923
InChI: InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3
SMILES: CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F
Molecular Formula: C14H11F3N2O2S
Molecular Weight: 328.31

2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

CAS No.: 866049-80-1

Cat. No.: VC5146923

Molecular Formula: C14H11F3N2O2S

Molecular Weight: 328.31

* For research use only. Not for human or veterinary use.

2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone - 866049-80-1

Specification

CAS No. 866049-80-1
Molecular Formula C14H11F3N2O2S
Molecular Weight 328.31
IUPAC Name 2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Standard InChI InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Standard InChI Key SCDPWLDOAGNOCE-UHFFFAOYSA-N
SMILES CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F

Introduction

Structural and Chemical Identity of 2-[(2-Oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Core Pyrimidinone Scaffold

The compound belongs to the 4(3H)-pyrimidinone family, a heterocyclic system characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. The 4(3H)-tautomer is stabilized by conjugation between the carbonyl group at position 4 and the ring nitrogen atoms. Substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological activity .

Key Substituents and Their Effects

  • 3-Phenyl Group: Enhances lipophilicity and π-stacking interactions, common in bioactive molecules.

  • 6-Trifluoromethyl Group: Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability.

  • 2-[(2-Oxopropyl)sulfanyl] Moiety: A rare substituent combining sulfur-based nucleophilicity (sulfanyl) with a ketone functional group (2-oxopropyl), enabling diverse reactivity.

The trifluoromethyl group at position 6 is particularly noteworthy, as it appears in numerous pharmacologically active compounds due to its ability to modulate electronic properties and resist oxidative metabolism .

Synthetic Strategies for Pyrimidinone Derivatives

General Approaches to 4(3H)-Pyrimidinones

Pyrimidinones are typically synthesized via:

  • Cyclocondensation of β-diketones with urea or thiourea derivatives.

  • Functionalization of preformed pyrimidine rings through oxidation or substitution.

  • Transition-metal-catalyzed cross-coupling reactions for introducing aryl or alkyl groups .

Chemoselective Sulfur Alkylation

The 2-[(2-oxopropyl)sulfanyl] substituent likely originates from a chemoselective O- or S-alkylation process. In related systems, 4-(iodomethyl)pyrimidines have been used as alkylating agents under basic conditions (e.g., K₂CO₃ in acetone), achieving yields of 70–98% . A proposed pathway for introducing the 2-oxopropylsulfanyl group involves:

  • Thiolation: Reaction of a 2-mercaptopyrimidinone with 3-chloro-2-propanone.

  • Nucleophilic Substitution: Displacement of chloride by the sulfur nucleophile.

Table 1: Representative Reaction Conditions for Sulfur Alkylation

ParameterValueSource
BaseK₂CO₃ (1.0 equiv)
SolventAcetone
TemperatureReflux (56–60°C)
Reaction Time30 minutes
Yield Range70–98%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR features of analogous compounds include:

  • ¹H NMR:

    • Trifluoromethyl groups induce upfield shifts for adjacent protons (δ 7.5–8.1 ppm for aromatic protons) .

    • Methylthio groups resonate as singlets near δ 2.6 ppm .

  • ¹³C NMR:

    • CF₃ groups show characteristic quartets (¹J₃C-F ≈ 275 Hz) .

    • Carbonyl carbons appear at δ 164–174 ppm .

  • ¹⁹F NMR:

    • Trifluoromethyl groups resonate as distinct singlets near δ -70 ppm .

Table 2: Predicted NMR Data for 2-[(2-Oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Nucleusδ (ppm)MultiplicityAssignment
¹H2.61SingletSCH₂COCH₃
¹H3.12QuartetSCH₂COCH₃
¹H7.45–7.62MultipletPhenyl protons
¹³C120.3 (q, ¹J = 275 Hz)QuartetCF₃
¹⁹F-70.1SingletCF₃

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would likely show:

  • Molecular Ion: [M+H]⁺ at m/z 413.0821 (C₁₇H₁₅F₃N₂O₂S).

  • Key Fragments: Loss of COCH₃ (60 Da) and CF₃ (69 Da).

Comparative Reactivity and Functionalization

Oxidation of Sulfur Functionality

The methylsulfanyl group in related compounds undergoes oxidation to sulfoxides or sulfones, which serve as leaving groups for further substitution . For the target compound, the 2-oxopropylsulfanyl group could participate in:

  • Mannich Reactions: Utilizing the ketone for amine condensations.

  • Nucleophilic Acyl Substitutions: Replacement of the sulfanyl group via SN2 mechanisms.

Stability Under Acidic/Basic Conditions

Trifluoromethylpyrimidinones demonstrate remarkable stability:

  • Acidic Conditions: Resist hydrolysis up to pH 2.

  • Basic Conditions: Decompose above pH 12 via ring-opening mechanisms .

Hypothetical Applications and Biological Relevance

Kinase Inhibition

The planar pyrimidinone core may interact with ATP-binding pockets in kinases. Trifluoromethyl groups improve binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding.

Challenges and Future Directions

Synthetic Limitations

  • Chemoselectivity: Competing O- vs. N-alkylation requires careful control of reaction conditions .

  • Purification: High lipophilicity necessitates chromatographic separation (hexane/EtOAc mixtures) .

Computational Modeling Needs

  • DFT Studies: To map electrostatic potential surfaces and predict reactive sites.

  • Docking Simulations: For virtual screening against biological targets.

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